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Compound of Interest

Compound Name: 2-Chloro-4-methylquinoline

Cat. No.: B123181

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-
methylquinoline

Introduction

2-Chloro-4-methylquinoline, also known as 2-chlorolepidine, is a heterocyclic compound that
serves as a crucial intermediate in the synthesis of a wide array of more complex molecules,
including pharmaceuticals and dyes.[1] Its molecular structure, comprising a quinoline core
substituted with a chloro group and a methyl group, imparts specific reactivity and properties
that are of significant interest to researchers in medicinal chemistry and materials science.

Accurate structural elucidation and purity assessment are paramount in drug development and
chemical research. Spectroscopic techniques provide a non-destructive and highly detailed
view of the molecular architecture. This guide offers an in-depth analysis of 2-Chloro-4-
methylquinoline using four cornerstone spectroscopic methods: Nuclear Magnetic Resonance
(NMR) Spectroscopy (*H and 13C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The narrative is designed to blend theoretical principles with practical, field-proven insights,
explaining not just the data, but the causality behind the experimental choices and
interpretation.

Molecular Identity and Structure

A foundational understanding begins with the basic molecular properties and a clear structural
representation for spectroscopic assignment.
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Table 1: Chemical Identity of 2-Chloro-4-methylquinoline

Property Value Source
CAS Number 634-47-9 [2][3]
Molecular Formula C10HsCIN [2][3]
Molecular Weight 177.63 g/mol [2]
Appearance White crystals or powder [4]
Melting Point 53.0-59.0 °C [4]
SMILES Cclcc(Cl)nc2ccececl2

InChl Key PFEIMKNQOIFKSW- ]

UHFFFAOYSA-N

To facilitate a detailed discussion of the NMR spectra, the atoms in the 2-Chloro-4-

methylquinoline molecule are systematically numbered as shown in the diagram below.
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Figure 2: General NMR Experimental Workflow
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Figure 2: General NMR Experimental Workflow

'H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their

electronic surroundings (chemical shift), and their proximity to other protons (spin-spin

coupling).
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o Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-4-methylquinoline and dissolve
it in approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03%
tetramethylsilane (TMS) as an internal standard.

 Instrumentation: Transfer the solution to a 5 mm NMR tube. The spectrum is recorded on a
spectrometer operating at a frequency of 400 MHz or higher. [5]3. Acquisition: Before
acquisition, the instrument is locked onto the deuterium signal of the solvent, and the
magnetic field homogeneity is optimized (shimming).

o Parameters: A standard proton experiment is run, typically with a 30° pulse angle, a
relaxation delay of 1-2 seconds, and 8-16 scans to ensure a good signal-to-noise ratio.

e Processing: The resulting Free Induction Decay (FID) is processed with an exponential
window function and Fourier transformed. The spectrum is then phase-corrected, baseline-
corrected, and referenced to the TMS signal at 0.00 ppm.

The aromatic region of the spectrum is characteristic of a substituted quinoline. The protons on
the carbocyclic ring (H5, H6, H7, H8) form a complex splitting pattern, while the proton on the
heterocyclic ring (H3) and the methyl protons (CHs) appear as distinct signals.

Table 2: Expected *H NMR Spectroscopic Data (in CDCIs)

Expected Coupling
Proton . . T :
. Chemical Shift  Multiplicity Constants (J, Integration
Assighment
(3, ppm) Hz)
H8 ~8.10 Doublet (d) ~8.4 1H
H5 ~7.95 Doublet (d) ~8.4 1H
Triplet of
H7 ~7.70 ~8.4,1.4 1H
doublets (td)
Triplet of
H6 ~7.55 ~8.4,1.2 1H
doublets (td)
H3 ~7.20 Singlet (s) - 1H
CHs (C4) ~2.65 Singlet (s) - 3H
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e Aromatic Protons (H5-H8): These protons on the benzene ring portion of the quinoline
system typically resonate between 7.5 and 8.2 ppm. [6]H8 is often the most deshielded due
to the anisotropic effect of the nearby nitrogen atom and ring current. H5 is similarly
deshielded. H6 and H7 appear further upfield and show more complex splitting as they are
coupled to multiple neighbors. The expected pattern is two doublets and two triplets (or more
complex multiplets). [7]* Heterocyclic Proton (H3): The proton at the C3 position is a singlet
because it has no adjacent protons to couple with. Its chemical shift is influenced by the
adjacent chloro- and methyl-substituted carbons.

o Methyl Protons (CHs): The three protons of the methyl group at C4 are equivalent and
appear as a sharp singlet, typically upfield around 2.6-2.7 ppm. [6]

3C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of the molecule. With
proton decoupling, each unique carbon atom appears as a single line, simplifying the spectrum.

o Sample and Instrument: The same sample prepared for tH NMR can be used. The
spectrometer is tuned to the 13C frequency (e.g., 100 MHz for a 400 MHz instrument).

e Acquisition: A standard proton-decoupled 13C experiment (e.g., zgpg30) is performed. [8]A
sufficient number of scans (e.g., 1024 or more) and a suitable relaxation delay (e.g., 2
seconds) are required due to the low natural abundance of 13C and its longer relaxation
times. [9][10]3. Processing: The data is processed similarly to the *H spectrum. The solvent
signal (CDCls at & 77.16 ppm) is used for referencing.

The spectrum will show 10 distinct carbon signals, corresponding to the 10 carbon atoms in the
molecule. The chemical shifts are highly dependent on the electronic environment, particularly
the influence of the nitrogen and chlorine atoms.

Table 3: Expected **C NMR Spectroscopic Data (in
CDCIs)
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Carbon Assignment

Expected Chemical Shift (6, ppm)

c2 ~151.0
c4 ~148.5
Csa ~147.0
c7 ~130.0
Cc5 ~129.5
c8 ~127.0
Cda ~126.5
C6 ~124.0
c3 ~121.0
CH:s (C4) ~18.5

e Quaternary Carbons: C2, C4, C4a, and C8a are quaternary and generally show lower

intensity peaks. C2 is significantly downfield due to being bonded to both nitrogen and

chlorine. C4 is also downfield, influenced by the nitrogen and the methyl group. [11][12]*

Protonated Aromatic Carbons: C3, C5, C6, C7, and C8 appear in the typical aromatic region

(120-135 ppm). Their specific shifts are determined by their position relative to the

substituents and the nitrogen atom.

o Methyl Carbon: The methyl carbon (CHs) is found in the aliphatic region, typically far upfield

around 18-20 ppm. [6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural

clues based on its fragmentation pattern. Electron lonization (El) is a common technique for

volatile, thermally stable compounds like 2-Chloro-4-methylquinoline. [13][14]
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[C10HsCIN]*
m/z = 177/179

M- ClJ* [M - HCNJ*
m/z = 142 m/z = 150/152
He
[M - Cl - H]*
m/z = 141

Figure 3: Key Fragmentation in EI-MS
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Figure 3: Key Fragmentation in EI-MS

o Sample Introduction: A small amount of the solid sample is introduced into the mass
spectrometer, typically via a direct insertion probe. [15]2. lonization: The sample is vaporized
by heating, and the resulting gas-phase molecules are bombarded with high-energy
electrons (typically 70 eV), causing ionization and fragmentation. [15]3. Analysis: The
resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a
quadrupole) based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier detects the ions, and the resulting signal is processed to
generate a mass spectrum.

The mass spectrum for 2-Chloro-4-methylquinoline is available in the NIST Chemistry
WebBook. [3]

Table 4: Key Mass Spectrometry Data (El)
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miz Relative Intensity Proposed Identity Notes

) The base peak,
) [M]*" (Molecular lon, o
177 High sCl) confirming the
molecular weight.

The characteristic

M+2 peak due to the

natural abundance of
[M+2]*+" (Isotope the 37Cl isotope
Peak, 3’Cl) (~32.5% of 35Cl). This

is definitive evidence

179 ~32% of 177

of a single chlorine

atom.

Loss of a chlorine
142 High [M-CII* radical from the

molecular ion.

Loss of a hydrogen
141 Moderate [M-CI-H]* radical following the
loss of chlorine.

Further fragmentation,
likely loss of HCN

115 Moderate [CoH7]*
from the m/z 142

fragment.

e Molecular lon Peak: The presence of a strong molecular ion peak at m/z 177 is characteristic
of aromatic heterocyclic compounds, which are relatively stable under El conditions. [16]*
Chlorine Isotope Pattern: The most crucial diagnostic feature is the pair of peaks at m/z 177
and 179 with an approximate 3:1 intensity ratio. This pattern is a definitive signature for a
molecule containing one chlorine atom.

e Primary Fragmentation: The most significant fragmentation pathway is the loss of the
chlorine atom to form a stable cation at m/z 142. [3]This fragment can subsequently lose a
hydrogen atom to form the ion at m/z 141.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

This method is ideal for solid samples and avoids interference from solvents. [17]1. Sample
Preparation: Dissolve a small amount of 2-Chloro-4-methylquinoline (~10-20 mg) in a few
drops of a volatile solvent like methylene chloride. 2. Film Deposition: Place a single drop of
this solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate
completely, leaving a thin, even film of the solid compound on the plate. [17]3. Acquisition:
Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. A
background spectrum of the clean, empty beam path should be run first and automatically
subtracted from the sample spectrum. 4. Analysis: The resulting spectrum plots transmittance
or absorbance versus wavenumber (cm™1).

The IR spectrum provides a unique "fingerprint" for the molecule. Key absorption bands confirm
the presence of aromatic C-H bonds, C=C and C=N double bonds, and the C-Cl bond.

Table 5: Key Infrared AbsorptionBands

Wavenumber (cm~12) Vibration Type Functional Group
~3050 C-H Stretch Aromatic C-H
~2950 C-H Stretch Methyl (CHs)
~1600, ~1560, ~1500 C=C and C=N Stretch Quinoline Ring
~1450 C-H Bend Methyl (CHs)
~850-750 C-H Bend (out-of-plane) Aromatic C-H
~700-600 C-ClI Stretch Aryl Halide

» Aromatic and Aliphatic C-H Stretches: The region above 3000 cm~* will show weak to
medium peaks characteristic of C-H bonds on the aromatic ring. Just below 3000 cm™1,
absorptions for the methyl group C-H bonds will appear. [18]* Ring Vibrations (C=C/C=N):
The region from 1620-1450 cm~1* is dominated by strong, sharp absorptions from the
stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the
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quinoline aromatic system. [19]* Fingerprint Region: Below 1400 cm~1, the spectrum
becomes highly complex with various bending and stretching vibrations. The strong out-of-
plane C-H bending bands between 850-750 cm~! are diagnostic for the substitution pattern
on the benzene ring. The C-ClI stretch is expected to appear in the lower frequency range of
this region. [19]

Conclusion

The collective evidence from *H NMR, 13C NMR, Mass Spectrometry, and Infrared
Spectroscopy provides a comprehensive and self-validating characterization of 2-Chloro-4-
methylquinoline. NMR spectroscopy elucidates the precise carbon-hydrogen framework, MS
confirms the molecular weight and the presence of chlorine, and IR spectroscopy identifies the
key functional groups and aromatic nature of the compound. Together, these techniques form
an indispensable toolkit for researchers, confirming the identity, structure, and purity of this vital
chemical intermediate, thereby ensuring the integrity of subsequent research and development
efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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